5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-N,1-dibenzyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c18-16-15(17(23)19-11-13-7-3-1-4-8-13)20-21-22(16)12-14-9-5-2-6-10-14/h1-10H,11-12,18H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIMZFHMSLGJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340159 | |
| Record name | 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405279-61-0 | |
| Record name | 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction remains a cornerstone for constructing the 1,2,3-triazole core. A typical protocol involves reacting a benzyl azide with a propargylamide precursor under Cu(I) catalysis. For example, 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized via cycloaddition between benzyl azide and ethyl propiolate, followed by hydrolysis and coupling with 3,4-dimethoxybenzylamine . Key parameters include:
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Catalyst : CuI or CuSO₄·5H₂O with sodium ascorbate.
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Solvent : DMF/H₂O (4:1) at room temperature.
This method’s regioselectivity ensures exclusive 1,4-disubstitution, critical for downstream functionalization.
Transition-Metal-Free Cyclization Strategies
To avoid metal contamination, transition-metal-free routes have been developed. A notable approach involves the nucleophilic addition of carbodiimides to diazo compounds. For instance, 5-amino-triazoles are synthesized by reacting benzyl carbodiimide with ethyl diazoacetate in acetonitrile under basic conditions (KOH), achieving 81% yield .
Advantages :
-
Eliminates copper residues, ideal for pharmaceutical applications.
Carboxamide Group Introduction
The carboxamide moiety is introduced via coupling reactions. A two-step sequence is common:
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Hydrolysis : 4-Carboxylate triazoles are hydrolyzed using LiOH in MeOH/THF/H₂O (1:2:1) .
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Amide Coupling : The resulting carboxylic acid reacts with 3,4-dimethoxybenzylamine using HOBt/EDC·HCl in DMF, yielding the target carboxamide .
Optimization Notes :
Benzylation Strategies
N1- and N2-benzylation are achieved via nucleophilic substitution. Benzyl halides (e.g., benzyl bromide) react with triazole precursors in the presence of K₂CO₃ in DMF at 80°C. Dual benzylation requires sequential reactions, with yields of 65–75% per step .
Critical Considerations :
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Steric hindrance from the first benzyl group necessitates elevated temperatures for the second substitution .
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Anhydrous conditions prevent hydrolysis of benzyl halides.
Industrial-Scale Production
A patent-pending method employs glyoxal bishydrazone cyclization using MnO₂ and H₂O₂, yielding 1-amino-1,2,3-triazole intermediates. Subsequent deamination and benzylation produce the final compound with 74% overall yield .
Process Parameters :
-
Temperature : 5–80°C.
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Catalyst : MnO₂ (1.5–3 mol equivalents).
Comparative Analysis of Synthetic Routes
Emerging Methodologies
Recent advances include photoflow chemistry for azide-alkyne cycloadditions, reducing reaction times to minutes . Additionally, enzyme-mediated triazole synthesis using lipases in non-aqueous media shows promise for green chemistry applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the triazole ring to a dihydrotriazole.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use alkyl halides or aryl halides as reagents.
Major Products:
Oxidation: Nitroso or nitro derivatives of the compound.
Reduction: Amines or dihydrotriazoles.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The triazole ring can act as a bioisostere for other heterocycles, allowing it to mimic the biological activity of other compounds .
Comparison with Similar Compounds
1H-1,2,3-Triazole-4-carboxamide: Similar structure but lacks the benzyl groups.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Contains a different arrangement of nitrogen atoms and functional groups.
Uniqueness:
- The presence of two benzyl groups attached to the nitrogen atoms of the triazole ring makes 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide unique. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other triazole derivatives .
Biological Activity
5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, characterized by an amino group at the 5-position and two benzyl groups attached to the nitrogen atoms of the triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and in modulating biological pathways.
- Molecular Formula : C17H17N5O
- Molecular Weight : 307.35 g/mol
- CAS Number : 405279-61-0
- IUPAC Name : 5-amino-N,1-dibenzyltriazole-4-carboxamide
The unique structure of this compound enables it to interact with various biological targets, making it a subject of interest for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through several mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.
- Hydrophobic Interactions : The benzyl groups enhance hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
- Coordination with Metal Ions : The triazole ring can coordinate with metal ions in metalloenzymes.
Antiparasitic Activity
One notable application of this compound is its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that derivatives of the 5-amino-1,2,3-triazole core demonstrate significant antiparasitic properties. For instance:
- A study identified a series of compounds based on this core that showed submicromolar activity (pEC50 > 6) against T. cruzi in VERO cells .
- The most potent compound from this series exhibited high ligand efficiency (LE = 0.35) and good selectivity (>100-fold over VERO and HepG2 cells), making it a promising candidate for further development .
Structure–Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituting the amino group with other functional groups resulted in loss of activity, indicating its critical role in maintaining bioactive conformation .
- Alterations to the triazole ring structure also led to diminished activity, underscoring the importance of the core structure for efficacy.
Comparative Analysis
To better understand the efficacy of this compound compared to similar compounds, a table summarizing key findings from various studies is presented below:
| Compound Name | Activity Against T. cruzi | Ligand Efficiency | Selectivity Ratio (VERO/HepG2) | Notes |
|---|---|---|---|---|
| 5-Amino-N,1-dibenzyltriazole-4-carboxamide | Submicromolar (pEC50 > 6) | LE = 0.35 | >100-fold | High potential for drug development |
| Similar Triazole Derivative | Moderate | LE < 0.25 | <10-fold | Less effective |
| Benzyl-substituted Triazole | Low | LE = 0.10 | <5-fold | Ineffective |
Case Studies
Several case studies illustrate the effectiveness of this compound in preclinical models:
- Chagas Disease Model : In a mouse model infected with T. cruzi, treatment with optimized derivatives led to significant reductions in parasite burden compared to controls .
- Safety Profile Assessment : Evaluation of metabolic stability indicated that while some derivatives showed promise in efficacy, they also exhibited moderate inhibition of hERG potassium channels (IC50 = 24 μM), which poses potential safety concerns .
Q & A
Q. What are the standard synthetic routes for 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction parameters be optimized for yield?
The synthesis typically involves multi-step reactions, including condensation of substituted anilines with isocyanides followed by azide cyclization. For example, analogous triazole derivatives are synthesized via refluxing intermediates in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Key parameters affecting yield include:
- Reagent stoichiometry : Maintaining a 1:1 molar ratio of reactants.
- Temperature control : Reflux conditions (70–80°C) to drive cyclization.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Post-synthesis, column chromatography (e.g., hexane/ethyl acetate gradients) is recommended for purification.
Q. What strategies can mitigate the low aqueous solubility of this compound in biological assays?
Low solubility is a common limitation for triazole carboxamides. Methodological solutions include:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
- Structural derivatization : Introducing hydrophilic groups (e.g., hydroxyl or amine) at the N-benzyl positions to enhance polarity .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard protocols include:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Spectroscopy :
- 1H/13C NMR : Confirm benzyl substituents (δ 7.2–7.4 ppm for aromatic protons) and carboxamide carbonyl (δ ~165 ppm) .
- Mass spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 311.31 for analogous derivatives) .
- Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
Advanced Research Questions
Q. What mechanistic approaches are recommended to study enzyme inhibition by this compound?
To elucidate inhibition kinetics and binding modes:
- Enzyme kinetics : Perform dose-response assays (e.g., IC50 determination) with target enzymes like carbonic anhydrase or phosphodiesterase. Use Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
- Structural biology : Co-crystallize the compound with target enzymes for X-ray diffraction analysis. Resolve binding interactions (e.g., hydrogen bonds with catalytic residues) .
- Computational docking : Employ software like AutoDock Vina to predict binding affinities and guide mutagenesis studies .
Q. How can green chemistry principles be applied to improve the synthesis of this compound?
Advanced methodologies include:
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 100°C, 300 W) while maintaining yields >85% .
- Solvent-free conditions : Use mechanochemical grinding (ball milling) for azide-alkyne cyclization, minimizing waste .
- Catalyst optimization : Replace traditional bases with biodegradable ionic liquids to enhance reaction efficiency .
Q. What role do computational models play in optimizing derivative design for enhanced bioactivity?
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to prioritize derivatives .
- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, CYP450 interactions) early in design .
- Molecular dynamics simulations : Assess compound stability in target binding pockets over nanosecond timescales .
Q. What analytical techniques are critical for resolving structural contradictions in triazole-carboxamide derivatives?
- X-ray crystallography : Determine absolute configuration and detect polymorphic variations (e.g., space group P21/c for monoclinic systems) .
- Solid-state NMR : Differentiate amorphous vs. crystalline phases in bulk samples .
- Thermogravimetric analysis (TGA) : Monitor decomposition profiles to identify hydrated forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
